![molecular formula C21H20FNO2 B5693722 N-[4-(benzyloxy)-3-methoxybenzyl]-3-fluoroaniline](/img/structure/B5693722.png)
N-[4-(benzyloxy)-3-methoxybenzyl]-3-fluoroaniline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[4-(benzyloxy)-3-methoxybenzyl]-3-fluoroaniline, also known as BMBFA, is a chemical compound that has gained attention in the scientific community for its potential use in drug development. BMBFA has been found to possess antitumor activity and has been studied for its mechanism of action and physiological effects.
作用机制
The exact mechanism of action of N-[4-(benzyloxy)-3-methoxybenzyl]-3-fluoroaniline is not fully understood, but it is believed to involve the inhibition of protein synthesis and the induction of oxidative stress in cancer cells. N-[4-(benzyloxy)-3-methoxybenzyl]-3-fluoroaniline has been found to inhibit the activity of ribosomes, which are responsible for protein synthesis. This leads to the accumulation of misfolded proteins and the activation of the unfolded protein response, which can induce apoptosis in cancer cells. N-[4-(benzyloxy)-3-methoxybenzyl]-3-fluoroaniline has also been found to induce the production of reactive oxygen species, which can cause oxidative damage to cancer cells and lead to cell death.
Biochemical and Physiological Effects:
N-[4-(benzyloxy)-3-methoxybenzyl]-3-fluoroaniline has been found to have several biochemical and physiological effects. In addition to its antitumor activity, N-[4-(benzyloxy)-3-methoxybenzyl]-3-fluoroaniline has been found to inhibit the activity of certain enzymes, including tyrosinase and acetylcholinesterase. N-[4-(benzyloxy)-3-methoxybenzyl]-3-fluoroaniline has also been found to have anti-inflammatory activity and can inhibit the production of pro-inflammatory cytokines. In animal studies, N-[4-(benzyloxy)-3-methoxybenzyl]-3-fluoroaniline has been found to have low toxicity and does not cause significant adverse effects.
实验室实验的优点和局限性
N-[4-(benzyloxy)-3-methoxybenzyl]-3-fluoroaniline has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it has been found to have low toxicity in animal studies. However, one limitation of N-[4-(benzyloxy)-3-methoxybenzyl]-3-fluoroaniline is that its mechanism of action is not fully understood, which can make it difficult to interpret results from experiments. Additionally, N-[4-(benzyloxy)-3-methoxybenzyl]-3-fluoroaniline has not been extensively studied in humans, so its safety and efficacy in humans are not yet known.
未来方向
There are several future directions for research on N-[4-(benzyloxy)-3-methoxybenzyl]-3-fluoroaniline. One area of interest is the development of N-[4-(benzyloxy)-3-methoxybenzyl]-3-fluoroaniline derivatives with improved potency and selectivity for cancer cells. Another area of interest is the investigation of the mechanism of action of N-[4-(benzyloxy)-3-methoxybenzyl]-3-fluoroaniline and its potential use in combination with other cancer treatments. Additionally, more studies are needed to determine the safety and efficacy of N-[4-(benzyloxy)-3-methoxybenzyl]-3-fluoroaniline in humans.
合成方法
The synthesis of N-[4-(benzyloxy)-3-methoxybenzyl]-3-fluoroaniline involves several steps and has been modified over the years to improve yield and purity. The most common method involves the reaction of 4-hydroxy-3-methoxybenzaldehyde with benzyl bromide to form 4-(benzyloxy)-3-methoxybenzaldehyde. This intermediate is then reacted with 3-fluoroaniline in the presence of a catalyst to form N-[4-(benzyloxy)-3-methoxybenzyl]-3-fluoroaniline. The yield of N-[4-(benzyloxy)-3-methoxybenzyl]-3-fluoroaniline can be improved by optimizing reaction conditions and using high-performance liquid chromatography to purify the product.
科学研究应用
N-[4-(benzyloxy)-3-methoxybenzyl]-3-fluoroaniline has been studied for its potential use in cancer treatment. In vitro studies have shown that N-[4-(benzyloxy)-3-methoxybenzyl]-3-fluoroaniline inhibits the growth of various cancer cell lines, including breast, lung, and colon cancer cells. N-[4-(benzyloxy)-3-methoxybenzyl]-3-fluoroaniline has also been found to induce apoptosis, or programmed cell death, in cancer cells. In vivo studies using mouse models have shown that N-[4-(benzyloxy)-3-methoxybenzyl]-3-fluoroaniline can inhibit tumor growth and improve survival rates.
属性
IUPAC Name |
3-fluoro-N-[(3-methoxy-4-phenylmethoxyphenyl)methyl]aniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20FNO2/c1-24-21-12-17(14-23-19-9-5-8-18(22)13-19)10-11-20(21)25-15-16-6-3-2-4-7-16/h2-13,23H,14-15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFXIHUPBWNKMMP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)CNC2=CC(=CC=C2)F)OCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20FNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 5454728 | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N'-[(6-bromo-1,3-benzodioxol-5-yl)methylene]-3-chlorobenzohydrazide](/img/structure/B5693650.png)
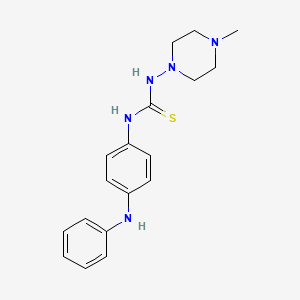
![N-(3-chloro-4-methylphenyl)-2-[2-ethoxy-4-(hydroxymethyl)phenoxy]acetamide](/img/structure/B5693665.png)

![3-(2-furyl)-N-[4-(isobutyrylamino)phenyl]acrylamide](/img/structure/B5693680.png)
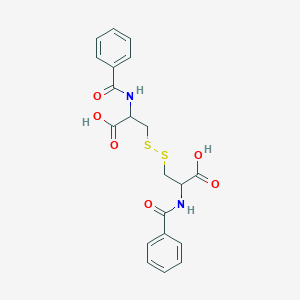
![N'-(2-bromobenzylidene)-1-[(pentamethylphenyl)sulfonyl]-4-piperidinecarbohydrazide](/img/structure/B5693689.png)
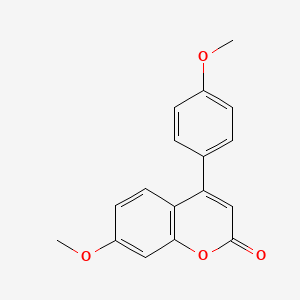
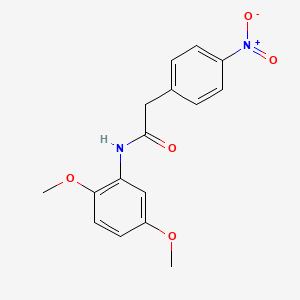


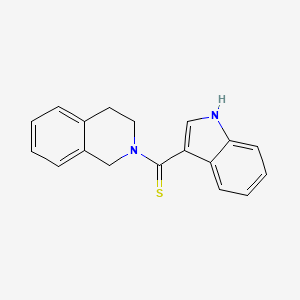
![6-chloro-4-[2-(3-methylphenoxy)ethyl]-2H-1,4-benzoxazin-3(4H)-one](/img/structure/B5693728.png)
